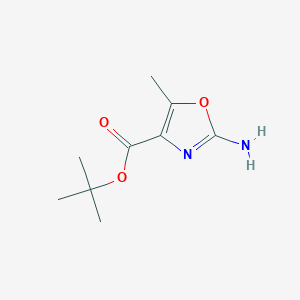![molecular formula C10H10N2O2 B2460339 methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 2227205-23-2](/img/structure/B2460339.png)
methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have numerous potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in several cancers, including breast, lung, prostate, bladder, and liver cancer. Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its derivatives have been investigated as potent FGFR inhibitors. Specifically, compound 4h demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with low IC50 values. In vitro studies revealed that 4h suppressed breast cancer cell proliferation, induced apoptosis, and inhibited migration and invasion .
Antidiabetic Properties
Certain pyrrolopyridine derivatives, including methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and associated metabolic conditions .
PI3K/mTOR Pathway Inhibition
Methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate derivatives have been explored as novel PI3K/mTOR inhibitors. The PI3K/Akt/mTOR pathway plays a crucial role in controlling tumor growth, proliferation, and apoptosis. These compounds exhibit enhanced in vitro and in vivo antitumor effects, making them potential candidates for cancer therapy .
Synthetic Approaches and Biological Activity
Researchers have developed synthetic methods for pyrrolopyrazine derivatives, including those related to methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate. These compounds have diverse biological activities, and their synthesis pathways are of interest for drug discovery .
properties
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-5-11-9(10(13)14-2)4-8(7)12-6/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCHOVVXTIZYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2460258.png)


![N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2460261.png)


![2-(ethylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2460266.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2460269.png)
![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2460272.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)
![4-chloro-4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazole](/img/structure/B2460275.png)
![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide](/img/structure/B2460279.png)